4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a quinoline core, a triazolopyridine moiety, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced via a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the quinoline core with the triazolopyridine moiety through a carboxamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions on the quinoline and triazolopyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is of interest due to its potential pharmacological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazolopyridine moiety is particularly significant as it is known to interact with various biological targets.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function or altering their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-[2-(pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide: Similar structure but lacks the triazolo moiety.
4-oxo-N-[2-(1,2,4-triazol-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide: Similar structure but with a different triazole substitution pattern.
Uniqueness
The uniqueness of 4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide lies in its combined structural features, which confer distinct biological activities. The presence of both the quinoline and triazolopyridine moieties allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C18H15N5O2 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15N5O2/c24-17-12-5-1-2-6-14(12)20-11-13(17)18(25)19-9-8-16-22-21-15-7-3-4-10-23(15)16/h1-7,10-11H,8-9H2,(H,19,25)(H,20,24) |
InChI Key |
LFCQBDIXGLUGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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